Cross-Coupling Advantage Over Non-Brominated Analogs
The 3-bromo substituent in 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine provides a specific site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are not possible with the non-brominated analog N,1-dimethyl-1H-pyrazol-5-amine . While the 4-bromo isomer (4-bromo-N,1-dimethyl-1H-pyrazol-5-amine) is also amenable to coupling, the 3-position is known to offer distinct electronic and steric properties that influence reaction rates and yields in specific contexts [1].
| Evidence Dimension | Cross-coupling reactivity |
|---|---|
| Target Compound Data | Reactive at 3-position for Suzuki-Miyaura coupling |
| Comparator Or Baseline | N,1-dimethyl-1H-pyrazol-5-amine: no bromine, unreactive in cross-coupling |
| Quantified Difference | Qualitative difference: reactive vs. unreactive |
| Conditions | Palladium-catalyzed cross-coupling conditions |
Why This Matters
This specific reactivity is essential for synthesizing biaryl and other complex structures for drug discovery and materials science, making the 3-bromo analog a necessary building block for certain synthetic routes.
- [1] Sawyer, J. S., et al. Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-β type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 2003, 13(9), 1651-1654. View Source
